molecular formula C20H21NO2 B12536840 2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl- CAS No. 820213-25-0

2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl-

Cat. No.: B12536840
CAS No.: 820213-25-0
M. Wt: 307.4 g/mol
InChI Key: QRJUUGSOQGCGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl- is a heterocyclic organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl- typically involves the reaction of 4-methoxybenzaldehyde with appropriate pyrrole precursors under controlled conditions. One common method includes the use of a catalyst-free and environmentally friendly reaction, yielding the desired product in high yield and short reaction time .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds.

Scientific Research Applications

2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl- stands out due to its specific substitution pattern on the pyrrole ring, which imparts unique chemical reactivity and potential applications. Its combination of methoxyphenyl groups and the pyrrole core makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

820213-25-0

Molecular Formula

C20H21NO2

Molecular Weight

307.4 g/mol

IUPAC Name

4-[bis(4-methoxyphenyl)methylidene]-5-methyl-2,3-dihydropyrrole

InChI

InChI=1S/C20H21NO2/c1-14-19(12-13-21-14)20(15-4-8-17(22-2)9-5-15)16-6-10-18(23-3)11-7-16/h4-11H,12-13H2,1-3H3

InChI Key

QRJUUGSOQGCGRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCC1=C(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.